2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Sulfonamide Formation: The quinoline derivative is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions include phenol derivatives, tetrahydroquinoline derivatives, and various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The quinoline core may also interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Quinoline Derivatives: Compounds such as chloroquine and quinine, used as antimalarial drugs.
Methoxyphenyl Derivatives: Compounds like anethole, used in flavoring and fragrance.
Uniqueness
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is unique due to its combination of a methoxyphenyl group, a quinoline core, and a sulfonamide linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21-18-9-6-16(13-15(18)5-10-19(21)22)20-26(23,24)12-11-14-3-7-17(25-2)8-4-14/h3-4,6-9,13,20H,5,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYFUZEIXKKBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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